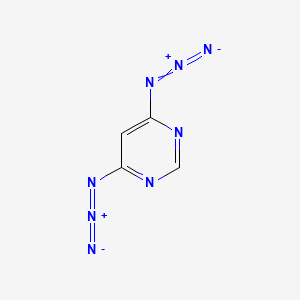
4,6-Diazidopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diazidopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of azide groups (-N₃) at the 4 and 6 positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diazidopyrimidine typically involves the introduction of azide groups into a pyrimidine precursor. One common method is the diazotization of 4,6-diaminopyrimidine followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods may involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risks associated with handling azide compounds .
化学反应分析
Types of Reactions: 4,6-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under conditions like heating or the presence of catalysts.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction Reactions: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 4,6-Diaminopyrimidine.
科学研究应用
4,6-Diazidopyrimidine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and explosives.
作用机制
The mechanism of action of 4,6-Diazidopyrimidine depends on its specific application. In cycloaddition reactions, the azide groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In biological systems, the azide groups can interact with biomolecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
相似化合物的比较
4,6-Dihydroxypyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
4,6-Diaminopyrimidine: Used in the synthesis of dyes, pharmaceuticals, and as a precursor for other heterocyclic compounds.
Uniqueness: 4,6-Diazidopyrimidine is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide functionality allows for versatile chemical transformations that are not possible with other similar pyrimidine derivatives .
属性
CAS 编号 |
1500-96-5 |
|---|---|
分子式 |
C4H2N8 |
分子量 |
162.11 g/mol |
IUPAC 名称 |
4,6-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-4(10-12-6)8-2-7-3/h1-2H |
InChI 键 |
RRHDLWYSWOOREU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN=C1N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
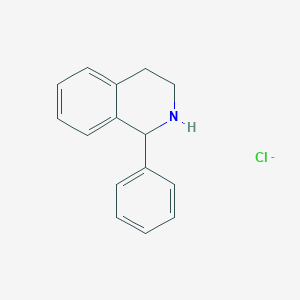
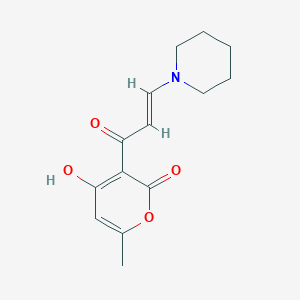
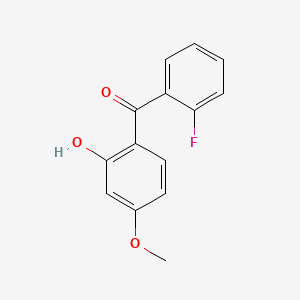
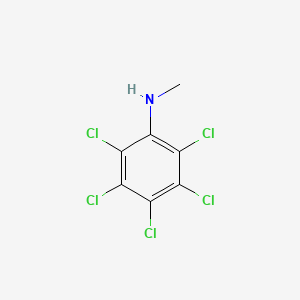
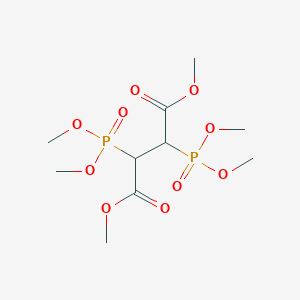
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
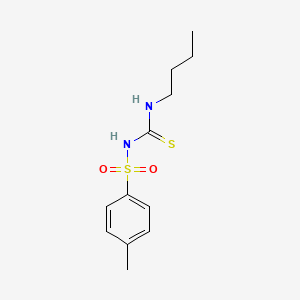

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
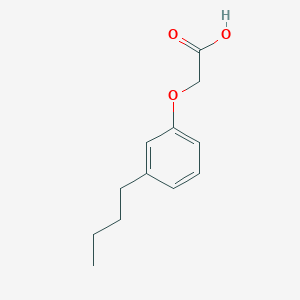

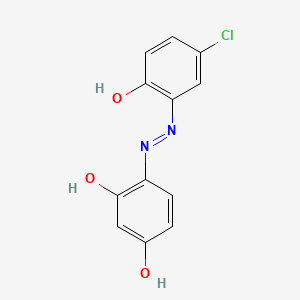
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
